1-(3,5-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,5-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C23H23N3O4S and its molecular weight is 437.51. The purity is usually 95%.
BenchChem offers high-quality 1-(3,5-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of derivatives related to the compound have been extensively studied, focusing on their structural and chemical properties. For example, the synthesis of quinazolines and tetrahydroquinazoline derivatives through reactions involving amino-substituted heterocycles and carbonyl compounds highlights the compound's utility in creating heterocyclic compounds with potential biological activities (Zinchenko et al., 2009). Similarly, the synthesis of tetrahydroquinazoline derivatives has been explored for their antimicrobial properties, indicating the compound's relevance in drug discovery and pharmaceutical research (Bhatt et al., 2015).
Antimicrobial Evaluation
Several studies have investigated the antimicrobial potential of derivatives, showing good to moderate activity against various bacteria and fungi. This highlights the compound's potential as a scaffold for developing new antimicrobial agents (Bhatt et al., 2015).
Chemosensors Development
The compound's derivatives have also been utilized in the development of chemosensors, particularly for the selective recognition of metal ions. This application is crucial in environmental monitoring and the development of diagnostic tools (Shally et al., 2020).
Anti-Cancer Properties
Research into flexible heteroarotinoids (Flex-Hets) containing tetrahydroquinoline units has demonstrated significant anti-cancer properties in ovarian cancer cells. These findings open avenues for the compound's derivatives to be explored as potential therapeutic agents in cancer treatment (Gnanasekaran et al., 2019).
Structural Analysis
The structural analysis of derivatives, including crystal structure determinations, provides insights into their molecular configurations, which is essential for understanding their reactivity and interaction with biological targets. This analysis is fundamental for the rational design of molecules with enhanced biological activities (Cai et al., 2009).
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-29-18-12-17(13-19(14-18)30-2)25-23(28)24-16-7-8-20-15(11-16)5-3-9-26(20)22(27)21-6-4-10-31-21/h4,6-8,10-14H,3,5,9H2,1-2H3,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKFCABYUXLBND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.